Ácido 1-(ciclobutilmetil)-3-metil-1H-pirazolo-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

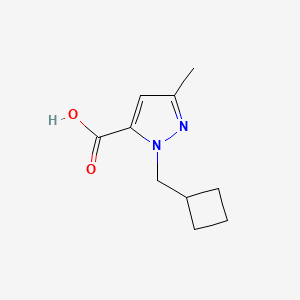

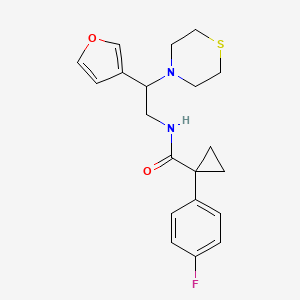

“1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a cyclobutyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a cyclobutyl group, and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the cyclobutyl group, and the carboxylic acid group. The pyrazole ring might participate in electrophilic substitution reactions, the cyclobutyl group in ring-opening reactions, and the carboxylic acid group in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group might make it acidic, and the aromatic pyrazole ring might contribute to its stability .

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

CBMPC: actúa como un reactivo de boro valioso en las reacciones de acoplamiento cruzado de Suzuki–Miyaura (SM) . Esta reacción es un método poderoso para formar enlaces carbono-carbono, y su éxito radica en las condiciones de reacción suaves y la tolerancia al grupo funcional. CBMPC, como reactivo organoborano, facilita el paso de transmetalación, permitiendo el acoplamiento de diversos fragmentos. Los investigadores han adaptado derivados específicos de CBMPC para un rendimiento óptimo en las reacciones de acoplamiento SM.

Sistemas de entrega de fármacos

Las ciclodextrinas, oligosacáridos cíclicos derivados del almidón, se han explorado para aplicaciones de administración de fármacos. CBMPC, debido a su estructura única, puede formar complejos de inclusión con fármacos hidrófobos. Estos complejos mejoran la solubilidad, la estabilidad y la biodisponibilidad del fármaco. Los investigadores están investigando portadores de fármacos basados en CBMPC para la administración dirigida y la liberación controlada .

Propiedades antioxidantes y antibacterianas

Los derivados de CBMPC, como el ácido etiltiofosfonamida, presentan una prometedora actividad antioxidante. Estos compuestos eliminan los radicales libres, protegiendo las células del daño oxidativo. Además, los derivados de CBMPC han demostrado efectos antibacterianos contra diversos patógenos. Su potencial en productos farmacéuticos y formulaciones antimicrobianas es un área activa de investigación .

Mecanismo De Acción

The mechanism of action of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is not yet fully understood. However, it is believed that 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid acts as a Lewis acid, which is a type of acid that is capable of accepting an electron pair from a Lewis base. This ability allows 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid to act as a catalyst for various reactions, such as the synthesis of various compounds and the production of various polymers.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid are not yet fully understood. However, it is believed that 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid may have a variety of effects on the body, including anti-inflammatory and anti-oxidant effects. Additionally, 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been found to have an inhibitory effect on the enzyme fatty acid amide hydrolase, which is involved in the metabolism of fatty acids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored for long periods of time. Third, it is a highly effective catalyst for a variety of reactions.

However, there are also some limitations to using 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid in laboratory experiments. First, it is a highly reactive molecule and can be easily destroyed by heat or light. Second, it is not very soluble in water, which can limit its use in certain experiments. Third, it is a strong acid and can be corrosive to certain materials.

Direcciones Futuras

Due to its ability to act as a catalyst for various reactions, 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a variety of potential future applications. First, it could be used to develop new drugs and pharmaceuticals. Second, it could be used to synthesize new polymers and materials. Third, it could be used to develop new catalysts for a variety of reactions. Fourth, it could be used to develop new methods of organic synthesis. Finally, it could be used to develop new methods of chemical analysis.

Métodos De Síntesis

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be synthesized by a variety of methods, including the reaction of cyclobutylmethylmagnesium bromide with 5-methyl-1H-pyrazole-3-carboxylic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and yields 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid as the product. Other methods, such as the reaction of cyclobutylmethylmagnesium chloride with 5-methyl-1H-pyrazole-3-carboxylic acid, have also been reported, but these methods are less commonly used.

Propiedades

IUPAC Name |

2-(cyclobutylmethyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-9(10(13)14)12(11-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLWDWSDFIQIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)